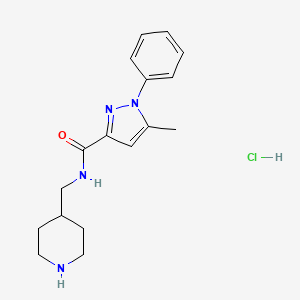![molecular formula C17H18N2O2 B7675314 2,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7675314.png)
2,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide typically involves the reaction of 2,4-dimethylbenzoic acid with 4-(methylcarbamoyl)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
2,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide
- 2,4-dimethyl-N-[4-(ethylcarbamoyl)phenyl]benzamide
Uniqueness
2,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide is unique due to its specific substitution pattern on the aromatic rings and the presence of both methyl and carbamoyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2,4-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-4-9-15(12(2)10-11)17(21)19-14-7-5-13(6-8-14)16(20)18-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVGKUCLXSLISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Cyclopropyl-1-(1-cyclopropylethyl)-3-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7675236.png)
![N-[(2-bromo-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7675239.png)

![1-(2-Tert-butylpyrazol-3-yl)-3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7675251.png)
![N-[(2-bromo-3-methylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7675257.png)
![[(1R,4S)-4-[(5-chloro-3-fluoropyridin-2-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B7675258.png)
![2-Amino-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)hexan-1-one;hydrochloride](/img/structure/B7675275.png)
![6-[4-(4-Hydroxyphenyl)butan-2-ylamino]-4-methyl-1,4-benzoxazin-3-one](/img/structure/B7675276.png)
![1-benzyl-5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidin-3-amine](/img/structure/B7675284.png)

![N-[(2-bromo-3-methylphenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7675295.png)

![2-[3-[1-(4-Methyl-1,3-thiazol-2-yl)ethylamino]butyl]isoindole-1,3-dione](/img/structure/B7675306.png)
![1-(5-Propan-2-yl-1,3-thiazol-2-yl)-3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7675321.png)
